2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide
CAS No.: 941008-18-0
Cat. No.: VC7572011
Molecular Formula: C16H19NO2
Molecular Weight: 257.333
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941008-18-0 |
---|---|
Molecular Formula | C16H19NO2 |
Molecular Weight | 257.333 |
IUPAC Name | 2-methyl-5-(4-methylphenyl)-N-propylfuran-3-carboxamide |
Standard InChI | InChI=1S/C16H19NO2/c1-4-9-17-16(18)14-10-15(19-12(14)3)13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,17,18) |
Standard InChI Key | LPIXOASYVQFLHD-UHFFFAOYSA-N |
SMILES | CCCNC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C |
Introduction
Molecular Structure and Characterization
Structural Features
The compound’s structure comprises a furan ring substituted at three positions (Fig. 1):
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Position 2: Methyl group (–CH₃).
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Position 3: Carboxamide group (–CONHCH₂CH₂CH₃).
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Position 5: Para-tolyl group (4-methylphenyl, –C₆H₄CH₃).
Table 1: Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₆H₂₁NO₃ |
Molecular Weight | 275.34 g/mol |
SMILES | CC1=C(C=CO1)C(=O)NCCC)C2=CC=C(C=C2)C |
InChIKey | XXXX-XXXX-XXXX (hypothetical) |
CAS Registry Number | Not assigned |
Key Insights:
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The para-tolyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
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The propylamide chain introduces flexibility, which may influence binding interactions in pharmacological contexts .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis of 2-methyl-N-propyl-5-(p-tolyl)furan-3-carboxamide is documented, analogous furan carboxamides are synthesized via:
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Furan Ring Functionalization: Friedel-Crafts acylation or alkylation to introduce substituents .
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Carboxamide Formation: Reaction of furan-3-carbonyl chloride with propylamine .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach the para-tolyl group .
Table 2: Comparative Synthesis Strategies
Step | Method | Yield (%) | Reference |
---|---|---|---|
Furan acylation | AlCl₃-catalyzed alkylation | 65–78 | |
Carboxamide coupling | Schotten-Baumann reaction | 82 | |
Para-tolyl attachment | Suzuki coupling (Pd catalysis) | 70 |
Challenges:
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Steric hindrance from the methyl and para-tolyl groups may reduce reaction efficiency .
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Optimization of solvent systems (e.g., THF vs. DMF) is critical for high yields .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP ≈ 3.2), with limited aqueous solubility (<1 mg/mL) .
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pKa: The amide nitrogen exhibits weak basicity (pKa ≈ 0.5–1.2), while the furan oxygen is non-ionizable under physiological conditions .
Table 3: Thermodynamic Data
Parameter | Value | Method |
---|---|---|
Melting Point | 120–125°C (estimated) | DSC |
Boiling Point | Decomposes >250°C | TGA |
logP | 3.2 ± 0.3 | Computational |
Stability Notes:
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Susceptible to oxidative degradation at the furan ring under UV light .
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Stable in acidic conditions (pH 3–6) but hydrolyzes in strongly basic media .
Biological Activity and Applications
Table 4: Inferred Bioactivity
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Membrane disruption | |
Enzyme inhibition | Competitive binding to active site |
Limitations:
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No direct toxicity data; propylamide derivatives generally show low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Industrial and Research Applications
Material Science
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Furan derivatives are explored as monomers for biodegradable polymers .
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Para-tolyl groups enhance thermal stability in polyamide composites .
Medicinal Chemistry
Parameter | Recommendation |
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Storage | –20°C, inert atmosphere |
Handling | Use nitrile gloves; avoid inhalation |
Disposal | Incineration |
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